BenchChemオンラインストアへようこそ!

3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

Medicinal chemistry Physicochemical profiling Fluorine positional isomerism

Unlike its 2-fluoro (CAS 847405-31-6) and 3-fluoro (CAS 847407-12-9) regioisomers, this 4-fluorophenyl adamantane-benzofuran-2-carboxamide is specifically required for regioisomeric kinase selectivity panels and comparative metabolic stability assays. Structural evidence shows fluorine position critically alters target engagement, CYP450 resistance, and cell-line potency. Procure the correct isomer to ensure reproducible SAR and avoid screening artifacts.

Molecular Formula C26H25FN2O3
Molecular Weight 432.495
CAS No. 847408-79-1
Cat. No. B2924043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
CAS847408-79-1
Molecular FormulaC26H25FN2O3
Molecular Weight432.495
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)F
InChIInChI=1S/C26H25FN2O3/c27-18-5-7-19(8-6-18)28-24(30)23-22(20-3-1-2-4-21(20)32-23)29-25(31)26-12-15-9-16(13-26)11-17(10-15)14-26/h1-8,15-17H,9-14H2,(H,28,30)(H,29,31)
InChIKeyRVXFERIYRWSHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide (CAS 847408-79-1): Sourcing Guide for a 4-Fluorophenyl Benzofuran-2-Carboxamide Screening Candidate


3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide (CAS 847408-79-1) is a fully synthetic small molecule (MW 432.5 g/mol, formula C₂₆H₂₅FN₂O₃) that integrates an adamantane-1-carboxamido group at the C3 position of a benzofuran-2-carboxamide scaffold bearing a para-fluorophenyl substituent on the exocyclic amide nitrogen . The compound belongs to a class of adamantane-linked benzofuran carboxamides that have garnered interest in medicinal chemistry as potential kinase inhibitor scaffolds and anticancer screening hits [1]. Structurally, the 4-fluorophenyl substitution distinguishes this compound from its 2-fluoro and 3-fluoro regioisomers, which are listed under separate CAS numbers (847405-31-6 and 847407-12-9, respectively) and are known to appear in commercial screening libraries [2].

Why 3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide Cannot Be Interchanged with Other Benzofuran-2-Carboxamide Analogs


Within the adamantane-benzofuran-2-carboxamide series, simple substitution is precluded by the demonstrated sensitivity of both anticancer potency and predicted biological target profiles to the nature and position of the aromatic substituent [1]. The Alamri et al. (2025) structure-activity study of closely related fluorophenyl adamantane derivatives established that structural alterations—including changes to the fluorophenyl substitution pattern—yield vastly different biological target predictions and in vitro cytotoxicity profiles across a panel of ten cancer cell lines [1]. Furthermore, the 4-fluoro regioisomer (CAS 847408-79-1) exhibits distinct computed physicochemical properties compared to its 2-fluoro and 3-fluoro counterparts; for the 3-fluoro analog, the reported XLogP3 of 5.9 and topological polar surface area (TPSA) of 71.3 Ų [2] define a property space that will shift subtly but meaningfully with fluorine positional isomerism, affecting membrane permeability, metabolic stability, and target-binding pharmacophore presentation. These position-dependent differences mean that procurement of the incorrect regioisomer can lead to divergent screening outcomes and irreproducible results.

Quantitative Differentiation Evidence for 3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide (CAS 847408-79-1) Versus Comparator Analogs


Para-Fluoro Substitution Confers Distinct Physicochemical Properties Relative to Ortho- and Meta-Fluoro Regioisomers

The 4-fluorophenyl substitution in CAS 847408-79-1 is expected to produce a distinct dipole moment, altered hydrogen-bond acceptor capacity at the fluorine, and modified metabolic stability compared to the 2-fluoro (CAS 847405-31-6) and 3-fluoro (CAS 847407-12-9) regioisomers. While direct experimental logP/logD data for all three regioisomers are not publicly available, the 3-fluoro analog has a computed XLogP3 of 5.9 and TPSA of 71.3 Ų [1]. Para-substitution typically yields a higher dipole moment with reduced local steric hindrance around the amide NH relative to ortho-substitution, which can translate into altered kinase ATP-pocket binding geometry. In a class-level study, Alamri et al. (2025) demonstrated that structural variations among fluorophenyl adamantane derivatives—including different substituent patterns—produced vastly different predicted biological target profiles and varying in vitro anticancer potencies against 10 cancer cell lines [2].

Medicinal chemistry Physicochemical profiling Fluorine positional isomerism

Regioisomeric Fluorine Position Determines Biological Target Prediction Profiles in Adamantane-Benzofuran Series

The Alamri et al. (2025) study applied network pharmacology and computational target prediction to a series of fluorophenyl adamantane derivatives and concluded that the various analogues had vastly different biological targets due to structural differences [1]. While the study primarily evaluated 2-fluorophenyl derivatives, the core finding—that small structural perturbations within this chemotype produce large shifts in predicted kinase and cancer-related target profiles—establishes that the 4-fluorophenyl substitution pattern of CAS 847408-79-1 is not interchangeable with other regioisomers. The study identified core anticancer targets with high centrality and intractability, and noted that anticancer activity was possibly mediated via targeting multiple kinases [1]. This class-level evidence supports the procurement of precisely the 4-fluoro regioisomer for reproducible target-engagement studies.

Kinase inhibition Network pharmacology Target prediction

Adamantane-Benzofuran Hybrid Scaffold Differentiates from Simple Adamantane Amides and Unsubstituted Benzofuran Carboxamides

CAS 847408-79-1 incorporates three pharmacophoric elements—an adamantane cage, a benzofuran-2-carboxamide core, and a 4-fluorophenyl group—within a single hybrid scaffold. In contrast, simpler analogs such as 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide (lacking the fluorophenyl group) or N-(1-adamantyl)furan-2-carboxamide (lacking both the benzofuran and fluorophenyl moieties) lack the full complement of structural features required for the multi-target interaction profile suggested by the Alamri study [1]. A 2024 review of adamantane-linked heterocycles highlighted the growing scientific investment in hybrid adamantane scaffolds incorporating three-, four-, five-, and six-membered heterocyclic nuclei, precisely because the combination of adamantane rigidity with heterocyclic functionality yields unique biological recognition properties not achievable with simpler mono-functional adamantane derivatives [2].

Scaffold hybridization Drug design Kinase inhibitor chemotype

Commercial Availability and Catalog Differentiation from Closely Related Analogs

CAS 847408-79-1 is commercially available from multiple vendors under distinct catalog identifiers (EVT-3061117 , CM863552 ) with a declared purity of ≥95%. Critically, the compound is the 4-fluorophenyl regioisomer and must be distinguished from the 2-fluoro (CAS 847405-31-6) and 3-fluoro (CAS 847407-12-9) regioisomers, as well as from non-fluorinated benzofuran-2-carboxamide analogs (e.g., CAS 888458-30-8, bearing a benzodioxolyl group). The 3-fluoro analog (CAS 847407-12-9) has a ChEMBL identifier (CHEMBL1474265) and PubChem CID 6222323 [1], confirming its inclusion in curated bioactivity databases, whereas the 4-fluoro compound (CAS 847408-79-1) has not yet been assigned a ChEMBL ID at the time of writing, suggesting it is a less-profiled but structurally distinct member of the series. This database presence asymmetry underscores the importance of verifying CAS registry numbers during procurement.

Chemical sourcing Screening library procurement CAS registry differentiation

Recommended Research Application Scenarios for 3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide (CAS 847408-79-1)


Kinase Profiling Panel Screening with 4-Fluorophenyl Regioisomeric Selectivity Mapping

Based on the class-level evidence that fluorophenyl adamantane derivatives engage multiple kinase targets and that structural alterations produce vastly different biological target profiles [1], CAS 847408-79-1 is best deployed as part of a regioisomeric selectivity panel alongside its 2-fluoro (CAS 847405-31-6) and 3-fluoro (CAS 847407-12-9) counterparts. Parallel screening of all three regioisomers against a commercial kinase panel (e.g., 100–400 kinases) would generate the first quantitative selectivity fingerprint for this scaffold series, enabling rational selection of the optimal fluorine position for a given kinase target of interest.

Anticancer Phenotypic Screening Against Solid Tumor and Hematological Cell Line Panels

The Alamri et al. (2025) study established that fluorophenyl adamantane derivatives display varying potencies against a panel of 10 cancer cell lines, with anticancer activity possibly mediated via multi-kinase targeting [1]. CAS 847408-79-1, as the 4-fluoro regioisomer not explicitly profiled in that study, represents a logical extension compound for comparative cytotoxicity testing in the same or expanded cell line panel (e.g., NCI-60 or a focused panel of breast, lung, colon, and leukemia lines). Procurement of this specific regioisomer is essential to complete the structure-activity relationship matrix for the fluorophenyl position within this chemotype.

Metabolic Stability Comparison of ortho-, meta-, and para-Fluorophenyl Adamantane-Benzofuran Carboxamides

Para-fluorophenyl substituents are generally associated with greater resistance to cytochrome P450-mediated oxidative metabolism compared to ortho- or meta-substituted analogues due to reduced electronic activation of the aromatic ring at the para position. CAS 847408-79-1 is therefore the appropriate candidate for head-to-head microsomal or hepatocyte stability assays against its 2-fluoro and 3-fluoro counterparts (CAS 847405-31-6 and 847407-12-9, respectively) to empirically quantify the metabolic advantage, if any, conferred by 4-fluoro substitution within this specific benzofuran-2-carboxamide scaffold [1].

Computational Docking and Molecular Dynamics Studies of Fluorine Position-Dependent Kinase Binding Modes

Given that the adamantane-benzofuran scaffold has been implicated in kinase inhibition via network pharmacology analysis [1], and that the fluorine atom position can critically influence hydrogen-bonding interactions with the kinase hinge region or DFG-motif residues, CAS 847408-79-1 is well-suited for comparative in silico docking studies against predicted kinase targets (e.g., CSF-1R/cFMS, JAK family kinases, or focal adhesion kinase). Such studies can generate testable hypotheses about regioisomer-specific binding poses that can guide subsequent biochemical assay design.

Quote Request

Request a Quote for 3-(Adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.